molecular formula C13H24N2O2 B15053115 tert-Butyl 1,1-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

tert-Butyl 1,1-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Cat. No.: B15053115
M. Wt: 240.34 g/mol
InChI Key: WHUOUCXDSLDZAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1,1-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a complex organic compound belonging to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its tert-butyl and dimethyl substitutions, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1,1-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of automated systems can ensure consistent quality and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1,1-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce various N-alkyl or N-acyl pyrroles.

Scientific Research Applications

tert-Butyl 1,1-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 1,1-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 1,1-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is unique due to its specific tert-butyl and dimethyl substitutions, which can influence its reactivity and interactions with other molecules. These structural features can make it more suitable for certain applications compared to other similar compounds.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl 4,4-dimethyl-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-9-6-14-7-10(9)13(15,4)5/h9-10,14H,6-8H2,1-5H3

InChI Key

WHUOUCXDSLDZAC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CNCC2CN1C(=O)OC(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.